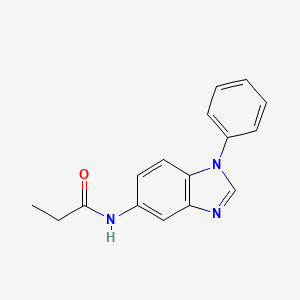![molecular formula C16H23N5 B5753303 N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5753303.png)
N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, commonly known as DTG, is a chemical compound that belongs to the class of spirocyclic piperidine derivatives. DTG has been extensively studied for its potential application in the field of medicinal chemistry, particularly in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mécanisme D'action
DTG acts as a sigma receptor agonist, which leads to the modulation of various neurotransmitters and neuromodulators in the brain. DTG has been shown to increase the release of acetylcholine, dopamine, and serotonin, which are involved in the regulation of various physiological and pathological processes in the brain. DTG has also been found to inhibit the release of glutamate, which is involved in the pathogenesis of various neurological disorders.
Biochemical and physiological effects:
DTG has been shown to possess various biochemical and physiological effects. Studies have shown that DTG exhibits neuroprotective, anti-inflammatory, and antioxidant properties, which are beneficial in the treatment of various neurological disorders. DTG has also been found to increase the release of acetylcholine, dopamine, and serotonin, which are involved in the regulation of various physiological and pathological processes in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DTG has several advantages and limitations for lab experiments. One of the advantages is that it exhibits high affinity for sigma receptors, which makes it a potential candidate for the treatment of various neurological disorders. Another advantage is that it possesses neuroprotective, anti-inflammatory, and antioxidant properties, which are beneficial in the treatment of various neurological disorders. However, one of the limitations is that it has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for the study of DTG. One of the future directions is to conduct more extensive studies on its safety and efficacy in humans. Another future direction is to investigate its potential application in the treatment of other neurological disorders. Furthermore, more studies are needed to elucidate its mechanism of action and to identify potential targets for drug development. Finally, more studies are needed to optimize its synthesis method and to improve its pharmacological properties.
Méthodes De Synthèse
DTG can be synthesized using various methods, including the one-pot reaction of 2,5-dimethylphenylhydrazine with 2,3-dichloroquinoxaline followed by the reaction with sodium methoxide in methanol. Another method involves the reaction of 2,5-dimethylphenylhydrazine with 2-chloro-3-formylquinoxaline, followed by the reaction with sodium methoxide in methanol. These methods have been reported to yield DTG with high purity and good yields.
Applications De Recherche Scientifique
DTG has been extensively studied for its potential application in the treatment of various neurological disorders. Studies have shown that DTG exhibits high affinity for sigma receptors, which are involved in the regulation of various physiological and pathological processes in the brain. DTG has been shown to possess neuroprotective, anti-inflammatory, and antioxidant properties, and has been found to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
4-N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-11-6-7-12(2)13(10-11)18-15-19-14(17)20-16(21-15)8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H4,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYFRWMECODWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3(CCCCC3)N=C(N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753226.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5753236.png)
![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5753248.png)
![3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5753251.png)
![N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide](/img/structure/B5753259.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5753281.png)
![4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5753282.png)
![N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide](/img/structure/B5753283.png)
![1-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B5753287.png)
![4-[(3,4-dichlorophenyl)carbonothioyl]morpholine](/img/structure/B5753301.png)

